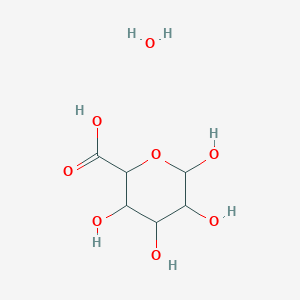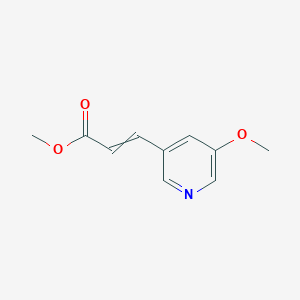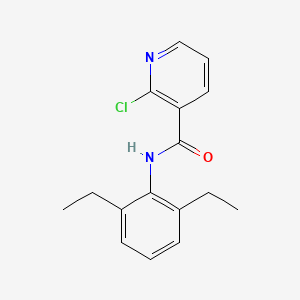
D-(+)-Galacturonic acid monohydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-(+)-Galacturonic acid monohydrate: is a monosaccharide derivative that is a key component of pectin, a polysaccharide found in the cell walls of plants. It is an oxidized form of D-galactose, where the hydroxyl group at the C-6 position is replaced by a carboxyl group. This compound is significant in various biochemical and industrial processes due to its unique properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: D-(+)-Galacturonic acid monohydrate can be synthesized through the oxidation of D-galactose. One common method involves the use of nitric acid as an oxidizing agent under controlled conditions. The reaction typically requires careful temperature regulation to prevent over-oxidation and degradation of the product.
Industrial Production Methods: Industrial production of this compound often involves the extraction and hydrolysis of pectin from citrus fruits or apple pomace. The pectin is then subjected to enzymatic or chemical hydrolysis to release D-(+)-Galacturonic acid, which is subsequently purified and crystallized to obtain the monohydrate form.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: D-(+)-Galacturonic acid can undergo further oxidation to form galactaric acid.
Reduction: It can be reduced to form D-galactose.
Esterification: The carboxyl group can react with alcohols to form esters.
Substitution: The hydroxyl groups can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Nitric acid, potassium permanganate.
Reduction: Sodium borohydride, hydrogen gas with a catalyst.
Esterification: Alcohols (e.g., methanol, ethanol) in the presence of acid catalysts.
Substitution: Halogenating agents, acylating agents.
Major Products:
Galactaric acid: from oxidation.
D-galactose: from reduction.
Esters: from esterification reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry: D-(+)-Galacturonic acid monohydrate is used as a starting material for the synthesis of various organic compounds. It is also employed in the study of carbohydrate chemistry and the development of new synthetic methodologies.
Biology: In biological research, this compound is used to study the metabolism of pectin and its role in plant cell wall structure and function. It is also used in the production of bioactive oligosaccharides.
Medicine: this compound has potential applications in drug delivery systems and as a component of biodegradable polymers for medical use. It is also being investigated for its role in modulating gut microbiota and its potential prebiotic effects.
Industry: In the food industry, this compound is used in the production of pectin-based gelling agents and stabilizers. It is also used in the manufacture of biodegradable plastics and other environmentally friendly materials.
Wirkmechanismus
The mechanism of action of D-(+)-Galacturonic acid monohydrate involves its interaction with various enzymes and receptors in biological systems. In plants, it is a substrate for pectinase enzymes, which break down pectin into simpler sugars. In the human gut, it can be fermented by beneficial bacteria, leading to the production of short-chain fatty acids that have various health benefits.
Vergleich Mit ähnlichen Verbindungen
D-Gluconic acid: Another oxidized sugar acid, but derived from glucose.
D-Galactose: The non-oxidized form of D-(+)-Galacturonic acid.
Galactaric acid: The fully oxidized form of D-(+)-Galacturonic acid.
Uniqueness: D-(+)-Galacturonic acid monohydrate is unique due to its specific role in the structure and function of pectin. Unlike D-Gluconic acid, which is derived from glucose, D-(+)-Galacturonic acid is derived from galactose and has distinct chemical properties and reactivity. Its ability to form gels and interact with other polysaccharides makes it particularly valuable in both biological and industrial applications.
Eigenschaften
Molekularformel |
C6H12O8 |
|---|---|
Molekulargewicht |
212.15 g/mol |
IUPAC-Name |
3,4,5,6-tetrahydroxyoxane-2-carboxylic acid;hydrate |
InChI |
InChI=1S/C6H10O7.H2O/c7-1-2(8)4(5(10)11)13-6(12)3(1)9;/h1-4,6-9,12H,(H,10,11);1H2 |
InChI-Schlüssel |
BGHPCEJXDOGRGW-UHFFFAOYSA-N |
Kanonische SMILES |
C1(C(C(OC(C1O)O)C(=O)O)O)O.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2,4-Dichlorobenzoyl)amino]-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B12461779.png)

![9-Ethoxyiminoindeno[1,2-b]pyrazine-2,3-dicarbonitrile](/img/structure/B12461795.png)
![2-(4-ethylphenyl)-N-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]quinoline-4-carboxamide](/img/structure/B12461798.png)
![4-[(4-{2-[(4-Chlorophenyl)amino]-1,3-thiazol-4-yl}phenyl)amino]-4-oxobutanoic acid](/img/structure/B12461803.png)

![4-tert-butyl-N'-[2-(trifluoroacetyl)cyclopent-1-en-1-yl]benzohydrazide](/img/structure/B12461806.png)
![2-(2,6-dimethylphenoxy)-N'-[(3Z)-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B12461814.png)
![5-Chloro[1,3]oxazolo[5,4-B]pyridine](/img/structure/B12461824.png)


![(2E)-3-{2-chloro-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl}prop-2-enoic acid](/img/structure/B12461856.png)

![2-(4-Methoxyphenyl)-2-oxo-1-phenylethyl 6-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)hexanoate (non-preferred name)](/img/structure/B12461877.png)
